Taurodeoxycholic acid sodium salt

Vue d'ensemble

Description

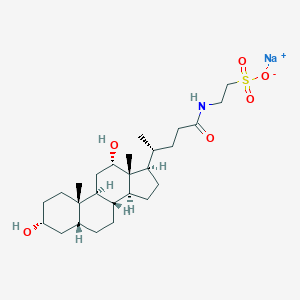

L'acide taurodésoxycholique est un acide biliaire, plus précisément un conjugué de l'acide désoxycholique avec la taurine. Il s'agit d'un isomère étroitement lié de l'acide taurochéno-désoxycholique et de l'acide tauro-urso-désoxycholique, partageant la même formule moléculaire et le même poids moléculaire . Ce composé joue un rôle important dans l'émulsification des lipides, contribuant à la digestion et à l'absorption des graisses alimentaires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide taurodésoxycholique peut être synthétisé par conjugaison de l'acide désoxycholique avec la taurine. La réaction implique généralement l'activation du groupe carboxyle de l'acide désoxycholique, suivie de sa réaction avec la taurine dans des conditions contrôlées pour former la liaison amide.

Méthodes de production industrielle : La production industrielle de l'acide taurodésoxycholique implique souvent des processus de fermentation microbienne. Des souches d'Escherichia coli génétiquement modifiées peuvent être utilisées pour produire de l'acide taurodésoxycholique dans des conditions de fermentation optimisées. Cette méthode est respectueuse de l'environnement et permet une production à grande échelle .

Types de réactions :

Oxydation : L'acide taurodésoxycholique peut subir des réactions d'oxydation, en particulier au niveau des groupes hydroxyle.

Réduction : Des réactions de réduction peuvent se produire, en particulier au niveau du groupe carbonyle.

Substitution : Des réactions de substitution peuvent avoir lieu à différentes positions sur le noyau stéroïdien.

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Réactifs de substitution : Halogènes, nucléophiles.

Principaux produits :

Produits d'oxydation : Dérivés oxydés avec des groupes hydroxyle modifiés.

Produits de réduction : Dérivés réduits avec des groupes carbonyle modifiés.

Produits de substitution : Dérivés substitués avec des groupes fonctionnels différents.

Applications De Recherche Scientifique

L'acide taurodésoxycholique a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et méthodes analytiques.

Biologie : Joue un rôle dans l'étude du métabolisme lipidique et des voies des acides biliaires.

Industrie : Utilisé comme agent cholérétique et cholalagogue, et comme détergent anionique pour la solubilisation des protéines.

5. Mécanisme d'action

L'acide taurodésoxycholique exerce ses effets par le biais de plusieurs mécanismes :

Effets anti-apoptotiques : Inhibe la voie apoptotique mitochondriale intrinsèque en réduisant les espèces réactives de l'oxygène et en inactivant BAX, ce qui diminue la libération du cytochrome c.

Réduction du stress du RE : Réduit le stress médié par le réticulum endoplasmique en diminuant l'activité de la caspase 12 et l'efflux du calcium du réticulum endoplasmique.

Régulation du cholestérol : Réduit l'absorption du cholestérol dans l'intestin grêle, ce qui abaisse la teneur en cholestérol de l'organisme.

Composés similaires :

- Acide taurochéno-désoxycholique

- Acide tauro-urso-désoxycholique

- Acide taurocholique

Comparaison : L'acide taurodésoxycholique est unique en raison de sa conjugaison spécifique avec la taurine et de sa structure moléculaire distincte. Bien que l'acide taurochéno-désoxycholique et l'acide tauro-urso-désoxycholique partagent la même formule moléculaire et le même poids, ils diffèrent par la position de leurs groupes hydroxyle et leurs activités biologiques. L'acide taurocholique, quant à lui, a un conjugué d'acide biliaire différent et présente des fonctions physiologiques distinctes .

Mécanisme D'action

Taurodeoxycholic acid exerts its effects through several mechanisms:

Anti-apoptotic Effects: Inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.

ER Stress Reduction: Reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum.

Cholesterol Regulation: Reduces the absorption of cholesterol in the small intestine, thereby lowering the body’s cholesterol content.

Comparaison Avec Des Composés Similaires

- Taurochenodeoxycholic Acid

- Tauroursodeoxycholic Acid

- Taurocholic Acid

Comparison: Taurodeoxycholic acid is unique due to its specific conjugation with taurine and its distinct molecular structure. While taurochenodeoxycholic acid and tauroursodeoxycholic acid share the same molecular formula and weight, they differ in their hydroxyl group positions and biological activities. Taurocholic acid, on the other hand, has a different bile acid conjugate and exhibits different physiological functions .

Propriétés

Numéro CAS |

1180-95-6 |

|---|---|

Formule moléculaire |

C26H44NNaO6S |

Poids moléculaire |

521.7 g/mol |

Nom IUPAC |

sodium;2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |

InChI |

InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1 |

Clé InChI |

YXHRQQJFKOHLAP-FONCZFQMSA-M |

SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

SMILES isomérique |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |

SMILES canonique |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |

melting_point |

204 - 208 °C |

Key on ui other cas no. |

1180-95-6 |

Description physique |

Solid |

Pictogrammes |

Irritant |

Solubilité |

41 mg/mL |

Synonymes |

Acid, Taurodeoxycholic Deoxycholate, Taurine Deoxycholyltaurine Sodium Taurodeoxycholate Taurine Deoxycholate Taurodeoxycholate Taurodeoxycholate, Sodium Taurodeoxycholic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Taurodeoxycholic acid sodium salt be used to modify graphene nanosheets for electrochemical applications?

A2: Yes, research demonstrates that this compound can functionalize graphene nanosheets. The "facial amphiphilic" structure of this compound enhances the dispersibility of the resulting composite (G-bile salts) in water. These G-bile salts can then be decorated with palladium nanoparticles to create effective electrochemical catalysts for reactions like formic acid oxidation. []

Q2: How can micellar electrokinetic capillary chromatography (MECC) be used to analyze this compound in complex mixtures?

A4: MECC proves to be a valuable technique for separating and quantifying this compound in mixtures containing other bile salts, like silymarin. By utilizing a specific buffer solution containing disodium tetraborate, this compound, and β-cyclodextrin, researchers achieved efficient separation. This method allows for accurate analysis of this compound in pharmaceutical preparations and herbal extracts. []

Q3: What is the impact of intestinal Hypoxia-inducible factor 1-alpha (HIF-1α) on bile acid profiles, including this compound, during cholestasis-induced liver injury?

A5: Research utilizing mice models with intestinal epithelial cell-specific deletion of Hif1a (Hif1aVKO) revealed a connection between intestinal HIF-1α signaling and bile acid metabolism during cholestasis. Compared to control mice, Hif1aVKO mice exhibited altered bile acid profiles in the liver, notably higher levels of this compound. These findings highlight the role of intestinal HIF-1α in regulating hepatic energy metabolism and bile acid composition during cholestasis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.